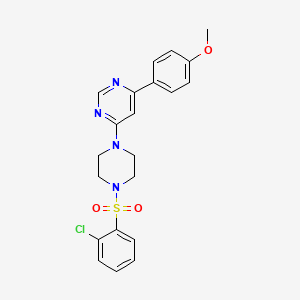
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C16H16ClN5O2S
- Molecular Weight : Approximately 397.89 g/mol
- Structural Features : The compound features a piperazine ring, a pyrimidine core, and a sulfonyl group attached to a chlorophenyl moiety. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar piperazine and pyrimidine structure | Contains a fluorine atom instead of chlorine |
| 4-(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar core structure | Variation in the position of chlorine on the phenyl ring |
| 4-(4-(2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine | Similar piperazine and pyrimidine structure | Contains a bromine atom instead of chlorine |
The compound primarily exhibits its biological activity through the inhibition of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. By inhibiting these transporters, the compound can potentially disrupt nucleotide metabolism, making it a candidate for cancer therapy and other diseases where nucleotide dysregulation is implicated.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects, including:
- Anticancer Activity : Inhibition of ENTs can lead to reduced proliferation of cancer cells by interfering with their nucleoside supply.
- Antibacterial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against various strains .
- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of compounds structurally similar to this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, suggesting potential application in cancer treatment .
- Mechanistic Studies : Another investigation focused on the molecular mechanisms by which this compound affects cell cycle progression. It was found to induce G2/M phase arrest in cancer cells, leading to apoptosis via modulation of cell cycle-related proteins .
- Antibacterial Activity Assessment : Research involving synthesized derivatives demonstrated that compounds with similar functionalities exhibited varying degrees of antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-17-8-6-16(7-9-17)19-14-21(24-15-23-19)25-10-12-26(13-11-25)30(27,28)20-5-3-2-4-18(20)22/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJEJRJGOUOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














